3,3'-Iminodipropionitrile
Description
Historical Context and Significance of IDPN in Scientific Inquiry
The initial synthesis and discovery of IDPN's biological effects date back to the mid-20th century. Its significance in scientific inquiry stems from its potent and selective neurotoxic properties. wikipedia.org Specifically, IDPN is known to induce a characteristic and irreversible movement disorder in animal models, often referred to as an "ECC (excitation, circling and chorea) syndrome". frontiersin.org This unique effect has made IDPN an invaluable compound for creating animal models of specific neurological and vestibular disorders, allowing researchers to investigate the underlying pathological mechanisms.
The ability of IDPN to cause reproducible and specific damage to the nervous system, particularly the vestibular system and certain neuronal populations, has been a cornerstone of its utility in research. wikipedia.orgfrontiersin.org It has been instrumental in studies aimed at understanding neurofilament transport and accumulation, axonal damage, and the processes of neurodegeneration. nih.govchemicalbook.com Furthermore, the predictable nature of IDPN-induced damage has facilitated research into potential therapeutic interventions for various neurological conditions.
Overview of Primary Research Domains for IDPN
The application of IDPN in academic research is concentrated in several key domains, primarily revolving around its neurotoxic and vestibulotoxic effects. These research areas leverage IDPN as a tool to induce specific pathologies in laboratory animals, thereby creating models to study human diseases and disorders.
The main research domains for IDPN include:
Neurobiology and Neurodegeneration: IDPN is widely used to model neurodegenerative diseases characterized by the abnormal accumulation of neurofilaments in axons. This creates cellular changes that resemble those seen in some human neurodegenerative conditions. Research in this area focuses on understanding the mechanisms of axonal transport, the consequences of its disruption, and the cascade of events leading to neuronal cell death. jneurosci.org Studies have shown that IDPN can cause damage to various parts of the central nervous system, including the brain stem, spinal cord, cerebral cortex, and olfactory bulbs. nih.gov
Vestibular System Research: A significant body of research utilizes IDPN to induce vestibular dysfunction in animal models. frontiersin.org The compound selectively damages the sensory hair cells of the inner ear's vestibular epithelium, leading to balance deficits. wikipedia.orgpharmaffiliates.com This has proven invaluable for studying the mechanisms of vestibular hair cell loss, the potential for regeneration, and the efficacy of novel therapies for vestibular disorders. researchgate.net Research has shown that Type I vestibular hair cells are more susceptible to IDPN-induced damage than Type II cells.
Ototoxicity and Hearing Loss Research: In addition to its effects on the vestibular system, IDPN is also known to be ototoxic, causing damage to the cochlear hair cells and affecting auditory function. wikipedia.org This has led to its use in models of hearing loss, allowing for the investigation of the underlying cellular and molecular changes in the cochlea. rug.nl
Polymer and Chemical Industry: In the industrial sector, 3,3'-Iminodipropionitrile (B89418) serves as a crosslinking agent in the polymer industry, enhancing the mechanical properties and thermal stability of materials. guidechem.com It is also used as a precursor and intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and agrochemicals. guidechem.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H9N3 | |
| Molecular Weight | 123.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | guidechem.com |
| Boiling Point | ~230-235°C | guidechem.com |
| Melting Point | -20°C | guidechem.com |
| Density | 1.02 g/mL at 25°C | guidechem.com |
| Solubility in Water | Sparingly soluble | guidechem.com |
Interactive Data Table: Research Findings on IDPN-Induced Damage
| Research Area | Key Findings | References |
| Neurobiology | Induces accumulation of neurofilaments in proximal axons. | nih.gov |
| Disrupts the interaction between cytoskeletal elements. | jneurosci.org | |
| Causes region-dependent damage to the central nervous system. | nih.gov | |
| Vestibular System | Selectively damages vestibular hair cells, particularly Type I. | |
| Leads to irreversible vestibular dysfunction. | wikipedia.org | |
| Transcriptomic analysis identified the NF-κB and TNF pathways as potentially important in the damage process. | frontiersin.org | |
| Auditory System | Causes loss of outer hair cells and synapses between inner hair cells and auditory neurons. | rug.nl |
| Leads to hearing loss across a broad range of frequencies. | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanoethylamino)propanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |
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InChI Key |
SBAJRGRUGUQKAF-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CNCCC#N)C#N | |
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Molecular Formula |
C6H9N3 | |
| Record name | 3,3'-IMINODIPROPIONITRILE | |
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DSSTOX Substance ID |
DTXSID2041464 | |
| Record name | 3,3'-Iminobispropanenitrile | |
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Molecular Weight |
123.16 g/mol | |
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Physical Description |
3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |
| Record name | 3,3'-IMINODIPROPIONITRILE | |
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| Record name | beta,beta'-Iminodipropionitrile | |
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Boiling Point |
343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |
| Record name | 3,3'-IMINODIPROPIONITRILE | |
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Flash Point |
230 °F (NTP, 1992), 110 °C | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |
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Density |
1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |
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Vapor Density |
3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |
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Vapor Pressure |
1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-94-4, 68412-52-2 | |
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| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |
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Melting Point |
21 °F (NTP, 1992), -5.50 °C | |
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Synthetic Routes and Advanced Chemical Transformations of 3,3 Iminodipropionitrile
Established Synthetic Methodologies for IDPN Production in Research Settings
The primary and most well-established method for the synthesis of 3,3'-Iminodipropionitrile (B89418) in a research setting is the Michael addition of ammonia (B1221849) to acrylonitrile (B1666552). orgsyn.orggoogle.com This reaction, also known as cyanoethylation, involves the nucleophilic attack of the nitrogen atom of ammonia on the β-carbon of the acrylonitrile molecule.
The reaction typically proceeds by reacting two equivalents of acrylonitrile with one equivalent of ammonia. The initial addition of ammonia to one molecule of acrylonitrile forms 3-aminopropionitrile. This primary amine then acts as a nucleophile and reacts with a second molecule of acrylonitrile to yield the desired secondary amine, this compound.
In laboratory preparations, this reaction is often carried out using aqueous ammonia. orgsyn.org The reaction mixture is typically allowed to stand for a period to ensure completion, after which the products are isolated. Purification of IDPN from the reaction mixture, which may contain unreacted starting materials and the intermediate 3-aminopropionitrile, is commonly achieved through vacuum distillation. researchgate.netaalto.fi
A summary of typical reactants and conditions for the synthesis of IDPN is presented in the table below.
| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |
| Ammonia (NH₃) | Acrylonitrile (CH₂=CHCN) | Michael Addition | Aqueous solution, room or elevated temperature | This compound |
It has been noted that the reaction can also be performed with anhydrous ammonia. orgsyn.org The choice between aqueous and anhydrous ammonia can influence the reaction rate and the distribution of products.
Exploration of Advanced Reaction Mechanisms: Oxidation, Reduction, and Substitution for IDPN Derivatives
The chemical structure of this compound, possessing both nitrile and secondary amine functional groups, allows for a variety of advanced chemical transformations to produce a range of derivatives. These reactions can target either the nitrile groups, the secondary amine, or both.
Oxidation: The secondary amine in IDPN is susceptible to oxidation. General methods for the oxidation of secondary amines can yield various products, including nitroxides or, with cleavage of a C-N bond, other carbonyl compounds. researchgate.netorganic-chemistry.org While specific studies on the synthetic oxidation of IDPN are not extensively detailed in the provided search results, the general reactivity of secondary amines suggests this as a viable pathway for derivatization.
Reduction: The nitrile groups of IDPN can be reduced to primary amine groups. A common and effective method for this transformation is catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C). nih.govresearchgate.netrsc.org This reaction would convert this compound into bis(3-aminopropyl)amine, a triamine. Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which also yields primary amines. libretexts.orgstudymind.co.ukchemistrysteps.com
Hydrolysis: The nitrile groups can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. wikipedia.orgchemdad.com This reaction would convert this compound into 3,3'-iminodipropionic acid. The in-vivo metabolism of IDPN has been shown to result in products derived from the hydrolysis of the nitrile groups, indicating the susceptibility of these functional groups to this type of transformation. nih.gov
Substitution: The secondary amine of IDPN can undergo N-substitution reactions. For instance, it can be arylated to form N-aryl derivatives of this compound. mdpi.comnih.gov These reactions typically involve the reaction of IDPN with an aryl halide or other electrophilic aromatic compound.
The following table summarizes the potential advanced chemical transformations of IDPN.
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
| Secondary Amine | Oxidation | Oxidizing agents (e.g., peroxides, metal catalysts) | Nitroxides, cleaved products |
| Nitrile | Reduction | Catalytic Hydrogenation (e.g., H₂/Pd/C), LiAlH₄ | bis(3-aminopropyl)amine |
| Nitrile | Hydrolysis | Acid or base catalysis | 3,3'-Iminodipropionic acid |
| Secondary Amine | N-Substitution | Aryl halides, etc. | N-substituted IDPN derivatives |
Polymer Science Applications and IDPN Modification Strategies
The presence of two nitrile groups makes this compound a molecule of interest in polymer science, particularly in the modification of existing polymers and potentially as a building block for new polymeric materials.
Grafting is a technique used to modify the properties of a polymer by attaching chains of another polymer (the graft) to the main polymer backbone. nih.govbohrium.com The nitrile groups of IDPN offer potential reactive sites for grafting reactions. Cyanoethylation, the same reaction used to synthesize IDPN, can also be used to introduce cyanoethyl groups onto polymer backbones that contain reactive hydrogen atoms, such as those with hydroxyl or amine functionalities. taylorandfrancis.com While direct examples of IDPN being used as a grafting agent were not found in the provided search results, its structure suggests it could be used to introduce dinitrile functionalities onto a polymer surface. These nitrile groups could then be further modified, for example, through hydrolysis or reduction, to alter the surface properties of the polymer. nih.govacs.org
Amidoximation is a chemical reaction that converts nitrile groups (-C≡N) into amidoxime (B1450833) groups (-C(NH₂)=NOH). rsc.orgresearchgate.netcore.ac.ukrsc.orgacs.org This transformation is particularly important in the modification of polyacrylonitrile (B21495) (PAN) fibers to create chelating materials capable of binding metal ions. core.ac.uk The process typically involves reacting the nitrile-containing polymer with hydroxylamine. rsc.orgcore.ac.uk
Given that this compound is a dinitrile, its nitrile groups can undergo amidoximation. While the primary application of this reaction is in the modification of polymers like PAN, the fundamental chemistry is applicable to smaller molecules like IDPN. The conversion of the nitrile groups of IDPN to amidoxime groups would result in a molecule with enhanced chelating properties. Although the search results focus on the amidoximation of polymeric materials, the underlying reactivity of the nitrile group is the key aspect. Therefore, IDPN can be considered a model compound for studying the amidoximation reaction and its resulting products could find applications where metal chelation is desired.
Mechanistic Investigations of 3,3 Iminodipropionitrile Induced Biological Effects
Neurotoxicological Mechanisms of IDPN
3,3'-Iminodipropionitrile (B89418) (IDPN) is a neurotoxin known to induce a range of behavioral and neuropathological changes in animal models. Understanding the mechanisms underlying its toxicity is crucial for elucidating fundamental processes of neurodegeneration. This article explores the multifaceted neurotoxicological mechanisms of IDPN, focusing on its impact on axonal transport, regional specificity of brain damage, neurotransmitter systems, oxidative stress, and inflammatory responses.
A primary and well-documented effect of IDPN is the profound disruption of axonal transport, leading to the pathological accumulation of neurofilaments. nih.govnih.govfoxchase.orgdntb.gov.ua Neurofilaments are intermediate filaments that are crucial for maintaining the structural integrity of axons. IDPN selectively impairs the slow axonal transport of neurofilament proteins. nih.gov This impairment leads to massive accumulations of neurofilaments in the proximal axon, forming large swellings or "axon balloons." nih.gov This pathological feature is a hallmark of IDPN-induced neurotoxicity.
The accumulation of neurofilaments is not uniform across all neuronal populations. For instance, in rats exposed to IDPN, neurofilament-filled swellings are prominent in the proximal axons of large neurons, such as sensory neurons in the dorsal root ganglia and motor neurons in the spinal cord. nih.gov Interestingly, in the vestibular ganglion, IDPN induces neurofilament accumulation within the perikarya (cell bodies) of neurons. nih.gov This suggests that the site of neurofilament pathology following IDPN exposure may be influenced by neuronal structure, with a preference for myelinated compartments. nih.gov
While the transport of neurofilaments is severely affected, the transport of other cytoskeletal components like tubulin and actin is variably impacted. In neurofilament-rich systems like the sciatic motor nerves, the transport of tubulin and actin is also impaired, though to a lesser extent than neurofilaments. nih.gov Conversely, in systems with fewer neurofilaments, such as the visual system, IDPN causes a marked impairment in neurofilament transport with no significant effect on the transport of tubulin or microtubule-associated proteins. nih.gov This suggests that the disruption of other slow transport components may be a secondary effect resulting from the primary stagnation of neurofilaments. nih.gov
The accumulation of neurofilaments can physically impede the movement of other essential organelles and molecules within the axon, contributing to further cellular dysfunction. Research into conditions like giant axonal neuropathy, which also involves neurofilament accumulation, has shown that these aggregates can interfere with the distribution of autophagic organelles and lysosomes, impairing cellular clearance pathways. researchgate.net
Table 1: Effects of IDPN on Axonal Transport and Neurofilament Accumulation
| Neuronal System | Primary Effect of IDPN | Reference |
|---|---|---|
| Sciatic Motor Nerves | Marked impairment of neurofilament transport; lesser impairment of tubulin and actin transport. | nih.gov |
| Visual System | Selective and marked impairment of neurofilament transport with no effect on tubulin or microtubule-associated proteins. | nih.gov |
| Vestibular Ganglion Neurons | Intra-perikaryal accumulation of neurofilaments. | nih.gov |
| Dorsal Root Ganglia Neurons | Proximal axonal swelling with neurofilament accumulation. | nih.gov |
The neurotoxic effects of IDPN are not uniformly distributed throughout the central nervous system (CNS). Studies in rats have demonstrated that IDPN administration results in region-dependent damage, particularly at levels above the brain stem. semanticscholar.org This regional vulnerability is a key aspect of IDPN's neurotoxic profile.
The vestibular system is particularly susceptible to IDPN-induced damage. nih.govnih.govnih.gov Exposure to IDPN can lead to the loss of vestibular sensory hair cells. nih.govnih.gov This vestibulotoxicity contributes to the characteristic behavioral abnormalities observed in IDPN-treated animals, such as circling and head weaving. nih.gov In the vestibular afferent endings, IDPN causes a specific loss of neurofilaments, which is followed by ultrastructural changes in the nerve terminals and precedes hair cell loss. nih.gov
The auditory system also exhibits vulnerability to IDPN. Chronic exposure in mice leads to progressive high- to low-frequency hearing loss. rug.nlrug.nlresearchgate.net This functional deficit is associated with a progressive loss of outer hair cells and synapses between the inner hair cells and primary auditory neurons. rug.nlrug.nl Notably, inner hair cells appear to be spared from the ototoxic damage. rug.nlrug.nl An important finding is that the hearing loss can be reversible if IDPN exposure is discontinued (B1498344) before significant morphological damage occurs, suggesting an early phase of synaptic uncoupling. rug.nlrug.nl
Neonatal exposure to IDPN in rats has been shown to cause persistent alterations in sensory, motor, and cognitive functions. nih.gov This includes hyperactivity, hearing loss at high frequencies, and deficits in learning and memory tasks. nih.gov Morphologically, neonatal exposure can lead to a decrease in the wet weight of the whole brain and cerebellum. nih.gov
IDPN significantly dysregulates several neurotransmitter systems, which is believed to contribute to the observed behavioral syndrome. nih.gov The "ECC syndrome," characterized by excitement, choreoathetoid movements, and circling, is a hallmark of chronic IDPN administration. nih.gov Research suggests the involvement of multiple neurotransmitter systems in this syndrome. nih.gov
A significant focus of research has been on the impact of IDPN on the balance between excitatory and inhibitory neurotransmission, particularly the glutamate (B1630785)/GABA metabolic loop. nih.govnih.gov Glutamate is the primary excitatory neurotransmitter, while γ-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the CNS. nih.govresearchgate.net The interplay between these two is critical for normal brain function. nih.govyoutube.com
Studies in rodent models of IDPN-induced tic disorders and dyskinetic syndromes have revealed significant alterations in the thalamus and striatum. In the thalamus of IDPN-treated rats, there is an observed increase in glutamate levels and a decrease in GABA levels, leading to an elevated glutamate/GABA ratio. nih.gov This imbalance suggests a state of neuronal hyperexcitability. nih.gov Similarly, in the striatum, IDPN induces an increase in glutamate and a decrease in GABA levels. nih.gov
The underlying mechanisms for these changes involve alterations in the enzymes and transporters responsible for glutamate and GABA metabolism and uptake. For instance, the expression of glutamine synthetase (GS) and the glutamate transporter EAAT2 has been found to be decreased in the striatum of IDPN-treated rats. nih.gov In the thalamus, while the protein expression of GAD67 (an enzyme that synthesizes GABA from glutamate) was higher, the mRNA expression levels of GAD65, GAD67, and the GABA transporter GAT-1 were lower. nih.gov These findings point to a complex dysregulation of the "Glu-GABA-Gln" metabolic circuit. nih.gov
Table 2: IDPN-Induced Alterations in the Glutamate/GABA System
| Brain Region | Change in Glutamate Level | Change in GABA Level | Change in Glu/GABA Ratio | Key Molecular Alterations | Reference |
|---|---|---|---|---|---|
| Thalamus | Increased | Decreased | Increased | Decreased mRNA expression of GAD65, GAD67, and GAT-1. | nih.gov |
| Striatum | Increased | Decreased | Increased | Decreased protein and mRNA expression of GS and EAAT2. | nih.gov |
Oxidative stress is implicated as a significant contributor to the cellular damage induced by IDPN. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. mdpi.commdpi.com Xenobiotics can induce oxidative stress either directly by generating ROS or indirectly by depleting antioxidant defenses. mdpi.com
In the context of IDPN neurotoxicity, studies have shown that the compound induces oxidative stress in the brain. nih.gov This is evidenced by the protective effects of antioxidants against IDPN-induced behavioral abnormalities and biochemical changes. For example, the administration of metoclopramide, which has antioxidant properties, has been shown to protect rats against the IDPN-induced ECC syndrome, motor impairment, and oxidative stress. nih.gov This suggests that the neurotoxic effects of IDPN are, at least in part, mediated by the generation of oxidative stress.
Inflammatory processes are also involved in the biological response to IDPN exposure. nih.gov Transcriptome analysis of the utricle in adult mice damaged by IDPN revealed the upregulation of genes associated with the immune and inflammatory response. nih.gov This indicates that IDPN-induced tissue damage triggers an inflammatory cascade.
Neurotransmitter System Dysregulation by IDPN
Ototoxicological Mechanisms of IDPN
This compound (IDPN) is recognized as a potent vestibulotoxic and neurotoxic compound that induces selective damage to the sensory structures of the inner ear. nih.govresearchgate.net Mechanistic investigations into its ototoxic effects have revealed complex cellular and molecular pathways leading to vestibular and auditory dysfunction.
Degeneration Pathways of Vestibular Hair Cells and Supporting Cells
Exposure to IDPN results in a selective and dose-dependent loss of vestibular hair cells (HCs). nih.govnih.gov Research using electron microscopy has detailed the morphological changes that occur within the vestibular sensory epithelia of rats following IDPN administration. The primary characteristic of IDPN-induced degeneration is cytoplasm vacuolization, which is believed to originate from the endoplasmic reticulum. nih.gov Alterations to the cell nucleus, mitochondria, and ciliary structures appear later in the degenerative process. nih.gov
A key event in the degeneration pathway is the detachment of the degenerating hair cell's membrane from its innervating terminals, accompanied by the disappearance of presynaptic, postsynaptic, and synaptic-cleft densities. nih.gov Despite the significant damage to hair cells, both afferent and efferent nerve terminals are often strikingly preserved. nih.gov
Sensitivity to IDPN-induced damage varies among different hair cell types and locations within the vestibular system.
Cell Type Specificity: Type I hair cells, which are innervated by calyx-shaped afferent terminals, are more sensitive to the toxic effects of IDPN than Type II hair cells. nih.govbiorxiv.org This selective loss of Type I hair cells is thought to be a primary contributor to the resulting vestibular dysfunction. biorxiv.org
Intra-epithelial Differences: The central regions of the vestibular receptors show greater sensitivity to damage compared to the peripheral regions. nih.gov
Inter-epithelial Gradient: A clear gradient of sensitivity exists among the different vestibular organs, with the cristae being the most susceptible, followed by the utricle, and then the saccule. nih.gov
Cochlear Hair Cell Damage and Associated Auditory Deficits Induced by IDPN
In addition to its vestibulotoxic effects, IDPN also impacts the auditory system, causing progressive hearing loss. rug.nlnih.gov The functional deficits are directly linked to morphological damage within the cochlea. rug.nlnih.gov
IDPN exposure leads to a progressive, high- to low-frequency hearing loss, as measured by auditory brainstem response (ABR) wave I thresholds and amplitudes. rug.nlnih.gov The degree of hearing loss has been observed to scale with the severity of vestibular dysfunction. rug.nlresearchgate.net
Morphological examinations of the cochlea reveal a pattern of damage that correlates with the observed functional deficits. The primary targets of IDPN ototoxicity in the cochlea are the outer hair cells (OHCs) and the synapses between the inner hair cells (IHCs) and the primary auditory neurons. rug.nlnih.govresearchgate.net The loss of OHCs and presynaptic ribbons progresses from high-frequency to low-frequency regions of the cochlea with increasing exposure. researchgate.net In contrast to the significant damage to OHCs and synapses, the IHCs themselves are largely spared from IDPN-induced ototoxicity. rug.nlrug.nl This pattern of damage, particularly the loss of synapses with IHCs, is characteristic of cochlear synaptopathy. rug.nlresearchgate.net
Early Molecular and Cellular Events in IDPN-Induced Hair Cell Loss
Research indicates that overt hair cell loss is preceded by earlier, potentially reversible, cellular events, particularly at the synaptic level. rug.nlrug.nl In the vestibular system, one of the initial steps in chronic IDPN-induced ototoxicity is the synaptic uncoupling between Type I hair cells and their corresponding calyx afferent terminals. rug.nl This uncoupling involves the loss of adhesion proteins, presynaptic ribbons, and postsynaptic glutamate receptors. rug.nl Significantly, this synaptic damage is associated with vestibular dysfunction and can be reversed if the exposure to IDPN is stopped, suggesting that synaptic uncoupling is a critical and early event that may trigger the subsequent extrusion and loss of hair cells. rug.nl
A similar phenomenon of synaptic uncoupling is suggested to occur in the auditory system. rug.nlrug.nl Hearing loss consistent with cochlear synaptopathy precedes the morphological loss of OHCs and synapses. rug.nl This early functional loss can be recovered if IDPN exposure is ceased before significant morphological damage occurs. rug.nlrug.nl These findings highlight synaptic uncoupling as a novel and crucial early mechanism in the pathology of IDPN-induced ototoxicity and potentially other forms of acquired hearing loss. rug.nlresearchgate.net
Transcriptomic Profiling of IDPN-Damaged Inner Ear Structures
To elucidate the molecular mechanisms underlying IDPN-induced damage, researchers have performed transcriptomic analyses, such as RNA sequencing (RNA-seq), on inner ear tissues following IDPN exposure. nih.gov These studies provide a detailed profile of gene expression changes and identify key signaling pathways involved in the ototoxic process. researchgate.netnih.govresearchgate.net
Transcriptomic analysis of the utricle in adult mice treated with IDPN revealed a significant number of differentially expressed genes (DEGs). nih.gov One study identified 1,165 upregulated genes and 1,043 downregulated genes in IDPN-damaged utricles compared to controls. nih.gov Many of these DEGs are associated with processes such as cell death, immune and inflammatory responses, and inner ear development. nih.gov
Upregulated Genes: Several genes upregulated in response to IDPN have been previously linked to cell death or inner ear damage. nih.gov For example, C-C Motif Chemokine Ligand 2 (Ccl2) is known to play a key role in ototoxicant-induced sensorineural hearing loss. nih.gov Other upregulated genes like C-C Motif Chemokine Ligand 6 (Ccl6) and FOS-Related Antigen 1 (Fosl1) have been implicated in apoptosis. nih.gov
Downregulated Genes: Conversely, many downregulated genes are known to have protective roles, such as the negative regulation of cell death and synapse formation. nih.gov For instance, Olfactomedin 4 (Olfm4) overexpression has been shown to inhibit pro-inflammatory responses. nih.gov N-deacetylase and N-sulfotransferase 4 (Ndst4) deficiency is associated with increased apoptosis, and Fibroblast growth factor 8 (Fgf8) is crucial for multiple stages of inner ear development. nih.gov
| Gene | Regulation | Associated Function | Reference |
|---|---|---|---|
| Ccl2 | Upregulated | Monocyte migration, ototoxic-induced hearing loss | nih.gov |
| Ccl6 | Upregulated | Apoptosis | nih.gov |
| Fosl1 | Upregulated | Apoptosis | nih.gov |
| Olfm4 | Downregulated | Inhibition of pro-inflammatory response | nih.gov |
| Ndst4 | Downregulated | Negative regulation of apoptosis | nih.gov |
| Fgf8 | Downregulated | Inner ear development | nih.gov |
| Siah3 | Downregulated | Negative regulation of cell death | nih.gov |
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of the DEGs have identified several signaling pathways that are significantly affected by IDPN. nih.gov Among the most prominent are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and the Tumor Necrosis Factor (TNF) signaling pathway. nih.govresearchgate.net Both pathways are known to be involved in inflammation and cell death processes and are considered to play a crucial role in IDPN-induced inner ear dysfunction. nih.gov
The transcriptomic data revealed that most DEGs within the NF-κB and TNF pathways were upregulated. nih.gov Real-time quantitative PCR (RT-qPCR) has been used to confirm the RNA-seq results for numerous genes within these pathways, including Tnfsf14, Cxcl3, Cd40, and Icam1 in the NF-κB pathway, and Tnf, Ccl2, Cxcl10, and Fos in the TNF pathway. nih.gov The activation of these inflammatory pathways is closely related to hearing loss caused by various insults, including ototoxic drugs. nih.gov
| Signaling Pathway | Role in IDPN Ototoxicity | Examples of Differentially Expressed Genes | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Plays an important role in inflammation and cell death processes leading to hair cell damage. | Tnfsf14, Cxcl3, Eda2r, Plcg2, Ticam2, Cd40, Tnfrsf11a, Syk, Ccl4, Plau, Ly96, Icam1, Cxcl1, Cd14, Btk | nih.gov |
| TNF Signaling Pathway | Involved in inner ear inflammation and cell death, contributing to hair cell damage and dysfunction. | Mlkl, Ripk3, Creb3l1, Tnfrsf1b, Tnf, Ccl2, Ccl12, Mmp3, Cxcl10, Cxcl1, Fos, Csf1, Socs3 | nih.gov |
Metabolic Activation and Detoxification Pathways of IDPN
The biological effects of this compound (IDPN) are intricately linked to its metabolic fate within the body. The biotransformation of IDPN involves a complex interplay of enzymatic pathways that lead to both the generation of toxic metabolites, responsible for its characteristic neurotoxicity, and the formation of non-toxic products through detoxification routes. Understanding these pathways is crucial for elucidating the mechanisms underlying IDPN-induced pathology.
Cytochrome P450 Enzyme System Involvement in IDPN Metabolism
The role of the Cytochrome P450 (CYP450) enzyme system in the metabolism of IDPN appears to be more aligned with detoxification rather than metabolic activation leading to neurotoxicity. Studies involving pretreatment with hepatotoxic agents like carbon tetrachloride, which impairs hepatic function and by extension, CYP450 activity, have been shown to enhance the toxicity of IDPN. nih.gov This suggests that the liver's metabolic machinery is not a prerequisite for the manifestation of IDPN-induced neurotoxicity and may, in fact, play a protective role by detoxifying the compound. nih.gov
While systemic CYP450 activity may be involved in detoxification, some research has pointed towards a specific role for certain CYP450 isozymes in localized toxicity. For instance, it has been suggested that olfactory mucosal P4502E1 activation of IDPN is necessary for olfactory epithelial degeneration, a specific toxic effect of the compound. oup.com However, this appears to be a tissue-specific bioactivation and not the primary pathway for the systemic neurotoxicity associated with IDPN.
Flavin-Containing Monooxygenase (FMO) Mediated IDPN Conversion and Neurotoxicity
The Flavin-Containing Monooxygenase (FMO) system is strongly implicated in the metabolic activation of IDPN, leading to its neurotoxic effects. oup.com FMOs are a family of enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org It was first postulated that FMO was the enzyme system responsible for IDPN activation based on the chemical structure and reactivity of IDPN. oup.com
Experimental evidence supports this hypothesis. The use of methimazole (MMI), a known FMO substrate and competitive inhibitor, has been shown to block the auditory and vestibular neurotoxicity associated with IDPN in rats. oup.com MMI treatment was found to completely block the neurotoxic effects of a 600 mg/kg dose of IDPN and partially block the effects of a 1000 mg/kg dose. oup.com This competitive inhibition by MMI is believed to prevent the FMO-mediated conversion of IDPN to its putative neurotoxic metabolite, N-hydroxy-3,3'-iminodipropionitrile (HOIDPN). oup.com
| Enzyme System | Role in IDPN Metabolism | Key Findings |
| Cytochrome P450 (CYP450) | Primarily detoxification | Pretreatment with CCl4 (a hepatotoxicant that impairs CYP450 function) enhances IDPN toxicity, suggesting a detoxifying role for hepatic metabolism. nih.gov |
| Flavin-Containing Monooxygenase (FMO) | Metabolic activation (bioactivation) | The FMO inhibitor methimazole (MMI) blocks IDPN-induced neurotoxicity, indicating that FMO-mediated metabolism is necessary for the formation of a toxic metabolite. oup.com |
Contributions of Monoamine Oxidase (MAO) to IDPN Biotransformation
In contrast to the significant role of FMO, Monoamine Oxidase (MAO) does not appear to be involved in either the bioactivation or detoxification of IDPN. In vitro studies have shown that while the non-neurotoxic aminonitrile β-aminopropionitrile (BAPN) is a good substrate for MAO, IDPN is a poor substrate for both mitochondrial and plasma MAO. nih.gov
Furthermore, in vivo experiments using pargyline to inhibit MAO activity did not alter the pattern of IDPN-induced toxicity. oup.comnih.gov These findings collectively suggest that the metabolic pathways mediated by MAO are not significant contributors to the biotransformation and resulting neurotoxicity of IDPN. nih.gov
Characterization of Putative Toxic Metabolites, including N-hydroxy-IDPN
The leading candidate for the ultimate toxic metabolite of IDPN is N-hydroxy-3,3'-iminodipropionitrile (HOIDPN). oup.com It is hypothesized that the FMO enzyme system mediates the conversion of IDPN to HOIDPN. oup.com Studies have shown that direct administration of HOIDPN to rats produces the same signs of neurotoxicity as IDPN, including the characteristic ECC syndrome (excitation with choreiform and circling movements). oup.com
Notably, the neurotoxic effects of HOIDPN are reported to be two to eight times greater than those of the parent compound, IDPN. oup.com Further supporting the role of HOIDPN as the active metabolite, the FMO inhibitor methimazole, which blocks IDPN toxicity, fails to block the neurotoxicity of HOIDPN and may even increase it. oup.com This suggests that HOIDPN is a downstream product of FMO action and is itself the proximate neurotoxic agent, or is further metabolized to the ultimate toxicant through a non-FMO mediated pathway. oup.com
Elucidation of Detoxification Metabolites (e.g., β-aminopropionitrile, Cyanoacetic Acid, β-Alanine)
The metabolism of IDPN also involves significant detoxification pathways that yield non-toxic metabolites. These metabolites are excreted in the urine and their formation represents a mechanism for clearing the parent compound and preventing its toxic effects. The primary identified detoxification products are β-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and β-alanine. oup.comnih.gov
None of these metabolites have been found to be neurotoxic, confirming their role as products of detoxification. oup.comnih.gov The formation of β-alanine is believed to occur through the hydrolysis of IDPN, with the carboxylate group of β-alanine being derived from the nitrile group of IDPN. nih.gov Cyanoacetic acid has also been identified as a urinary metabolite. acs.org The pathway to BAPN and CAA is thought to involve hydrolysis of IDPN, and a reduction in the excretion of CAA is observed with a deuterium-substituted analog of IDPN that exhibits greater potency, suggesting that this hydrolytic pathway is indeed a detoxification route. nih.gov
| Metabolite | Classification | Neurotoxicity |
| N-hydroxy-IDPN (HOIDPN) | Putative Toxic Metabolite | Yes, 2-8 times more potent than IDPN. oup.com |
| β-aminopropionitrile (BAPN) | Detoxification Metabolite | No. oup.comnih.gov |
| Cyanoacetic Acid (CAA) | Detoxification Metabolite | No. oup.comnih.gov |
| β-Alanine | Detoxification Metabolite | No. oup.comnih.gov |
Application of Deuterium-Substituted Analogs in Metabolic Pathway Research
The use of deuterium-substituted analogs of IDPN has been a valuable tool in probing the mechanisms of its metabolic activation and detoxification. nih.gov By replacing hydrogen atoms with deuterium at specific positions on the molecule, researchers can investigate the kinetic isotope effects on different metabolic pathways. nih.govscispace.comresearchgate.net
In studies with IDPN, two key deuterated analogs have been utilized: 2,2,2',2'-tetradeuterio-IDPN (2-d-IDPN) and 3,3,3',3'-tetradeuterio-IDPN (3-d-IDPN). nih.gov The finding that 2-d-IDPN is less potent than the parent IDPN molecule suggests that metabolic activation may occur at or near the 2-position of the molecule. nih.gov This is consistent with a C-H bond cleavage at this position being a rate-limiting step in the formation of the toxic metabolite.
3,3 Iminodipropionitrile As a Model Compound in Translational Biomedical Research
Animal Models for Vestibular Dysfunction Research Using IDPN
3,3'-Iminodipropionitrile (B89418) (IDPN) is a potent neurotoxin that has been extensively utilized to create reliable and reproducible animal models of vestibular dysfunction. Its selective vestibulotoxicity allows researchers to investigate the pathological mechanisms of vestibular disorders and explore potential therapeutic interventions.
Establishing In Vivo Vestibular Injury Models
The establishment of in vivo vestibular injury models using IDPN is a practical and widely adopted method in neuroscience research. A common approach involves a single intraperitoneal injection of IDPN, which has been shown to be a convenient and reliable way to induce dose-dependent damage to the vestibular sensory epithelium, particularly the utricle, in adult mice. Current time information in CH. This method leads to the loss of vestibular hair cells, the primary sensory receptors for balance and spatial orientation, resulting in observable vestibular dysfunction.
The toxic effects of IDPN on the vestibular system are not limited to a single administration protocol. Both acute (single injection) and subacute (multiple lower-dose injections) administration of IDPN have been demonstrated to cause dose-dependent injury to the utricular sensory epithelium. xjtu.edu.cn The resulting hair cell loss is a key pathological feature that mimics the damage seen in many human vestibular disorders. Researchers have successfully used IDPN to induce permanent vestibular loss in mice, providing a valuable tool for studying hair cell regeneration and the long-term consequences of vestibular damage. oup.com The consistency and controllability of IDPN-induced vestibular injury make it an invaluable resource for preclinical studies aimed at understanding and treating vestibular dysfunction.
Strain and Sex-Dependent Susceptibility in IDPN-Induced Vestibular Toxicity
Research has revealed significant strain- and sex-dependent differences in the susceptibility to the toxic effects of this compound (IDPN). These variations are crucial considerations for researchers when selecting an appropriate animal model for vestibular studies.
A comparative study on RjOrl:Swiss/CD-1 (Swiss) and 129S1/SvImJ (129S1) mouse strains demonstrated prominent strain-dependent differences in systemic toxicity following IDPN administration. Current time information in CH. While both strains exhibited a dose-dependent loss of vestibular function, 129S1 mice of both sexes showed high systemic toxicity, making them less suitable for vestibular research with IDPN. Current time information in CH. In contrast, Swiss mice displayed reliable dose-dependent vestibular toxicity with limited systemic side effects, making them a more robust model for such studies. Current time information in CH.
In terms of sex, the study found only small differences in vestibular toxicity between males and females within the same strain. Current time information in CH. However, the systemic toxic response could differ. For example, both male and female Swiss mice showed a marked increase in hindlimb stride width after IDPN exposure, a behavioral indicator of vestibular dysfunction. Current time information in CH. The Swiss mice, but not the 129S1 mice, also exhibited hyperactivity in the open field test, a common consequence of vestibular dysfunction. Current time information in CH. These findings underscore the importance of considering both strain and sex when designing experiments using IDPN to model vestibular disorders, as these factors can significantly influence the observed outcomes.
Strain and Sex-Dependent Effects of IDPN
| Strain | Sex | IDPN Dose (mmol/kg, p.o.) | Vestibular Toxicity | Systemic Toxicity | Key Behavioral Changes |
|---|---|---|---|---|---|
| RjOrl:Swiss/CD-1 (Swiss) | Male & Female | 8, 12, 16, 24 | Dose-dependent loss of vestibular function | Limited | Increased hindlimb stride width, hyperactivity in open field |
| 129S1/SvImJ (129S1) | Male & Female | 8, 12, 16, 24 | Dose-dependent loss of vestibular function | High | No hyperactivity in open field |
Behavioral and Electrophysiological Assessments of Vestibular Function in IDPN Models
A battery of behavioral and electrophysiological tests is employed to quantitatively and qualitatively assess vestibular function in animal models treated with this compound (IDPN). These assessments are critical for characterizing the extent of vestibular damage and for evaluating the efficacy of potential treatments.
Behavioral Assessments:
Commonly used behavioral tests to evaluate vestibular dysfunction in IDPN-treated rodents include:
Swim Test: This test assesses the animal's ability to maintain a normal swimming posture. Mice with vestibular deficits often exhibit abnormal swimming patterns, such as tumbling or floating immobile. xjtu.edu.cn
Trunk Curl Test: When held by the tail, healthy mice will extend towards a horizontal surface, whereas mice with vestibular injury tend to curl their abdomen. xjtu.edu.cn
Gait Analysis: Animals with vestibular impairment may walk in circles, often chasing their tails, and exhibit an increased hindlimb stride width. Current time information in CH.xjtu.edu.cn
Open Field Test: IDPN-induced vestibular dysfunction can lead to hyperactivity, which is measured by increased locomotor activity in an open field arena. Current time information in CH.
Behavioral Assessments in IDPN-Induced Vestibular Dysfunction
| Assessment | Description | Observed Deficit in IDPN Models |
|---|---|---|
| Swim Test | Evaluation of swimming posture and ability. | Irregular swimming, floating, tumbling. xjtu.edu.cn |
| Trunk Curl Test | Observation of posture when suspended by the tail. | Curling towards the abdomen. xjtu.edu.cn |
| Gait Analysis | Observation of walking pattern and stride. | Circling behavior, increased hindlimb stride width. Current time information in CH.xjtu.edu.cn |
| Open Field Test | Measurement of spontaneous locomotor activity. | Hyperactivity. Current time information in CH. |
Electrophysiological Assessments:
The primary electrophysiological method for assessing vestibular function is the Vestibulo-Ocular Reflex (VOR) test. The VOR is a reflex eye movement that stabilizes images on the retina during head movement. In IDPN models, a rotating VOR test is considered a sensitive and objective measure of vestibular system function. xjtu.edu.cn A reduction in VOR gain (the ratio of eye movement to head movement) is indicative of vestibular impairment.
IDPN-Induced Models for Neurodegenerative and Neurological Disorders
Beyond its application in vestibular research, this compound (IDPN) serves as a valuable tool for modeling specific neurodegenerative and neurological disorders, owing to its ability to induce characteristic behavioral abnormalities.
Modeling Tic Disorders and Dyskinesia
IDPN is a well-established pharmacological agent for creating animal models of Tourette Syndrome (TS), a neurodevelopmental disorder characterized by motor and vocal tics. researchgate.net Intraperitoneal injection of IDPN in rats induces a range of stereotypic behaviors that mimic the tics seen in TS patients. These behaviors include:
Biting
Head twitching
Shaking claws
Continuous rotation frontiersin.org
The IDPN-induced TS model is considered a standard in the field because it comprehensively reproduces the behavioral characteristics of the disorder and the tic-like symptoms have a long duration. researchgate.net This model is instrumental in investigating the underlying neurobiology of TS, particularly the dysregulation of the dopamine system, and for screening potential therapeutic agents. The severity of the induced stereotypic behaviors can be quantified using a stereotypy scoring system. researchgate.net
Stereotypic Behaviors in IDPN-Induced Tourette Syndrome Model
| Behavior | Description |
|---|---|
| Biting | Compulsive, repetitive biting of non-food objects. |
| Head Twitching | Sudden, involuntary movements of the head. frontiersin.org |
| Shaking Claws | Repetitive shaking of the paws. frontiersin.org |
| Continuous Rotation | Persistent circling or turning behavior. frontiersin.org |
Investigation of IDPN-Induced Cognitive Deficits and Spatial Learning Impairments
Administration of this compound (IDPN) in rats has been shown to disrupt performance in tasks that require spatial learning and memory. This makes IDPN a useful tool for investigating the mechanisms of cognitive dysfunction and for testing the efficacy of cognitive-enhancing drugs.
Studies have utilized classic behavioral paradigms such as the Morris water maze (MWM) and the radial arm maze (RAM) to assess the cognitive deficits induced by IDPN.
Morris Water Maze (MWM): In the MWM, a test of spatial learning and memory, IDPN-treated rats have shown performance deficits. However, these deficits are often observed at dose levels that also preserve the swimming ability of the animals, indicating a specific cognitive impairment rather than a general motor deficit. oup.com
Radial Arm Maze (RAM): In the RAM, another test of spatial learning and memory, IDPN administration has been found to increase both choice errors (entering an arm that has never been baited) and perseverative errors (re-entering an arm that has already been visited). oup.com In a repeated acquisition paradigm within the RAM, IDPN-treated rats showed a decreased rate of within-session reduction in errors, suggesting an impairment in the acquisition of new spatial information. oup.com
These findings indicate that IDPN-induced cognitive deficits are, at least in part, caused by an acquisition deficit, making this model relevant for studying the neural circuits involved in learning and memory.
IDPN-Induced Impairments in Spatial Learning Tasks
| Task | Observed Deficits |
|---|---|
| Morris Water Maze (MWM) | Performance deficits at doses preserving swimming ability. oup.com |
| Radial Arm Maze (RAM) | Increased choice errors and perseverative errors. oup.com |
| RAM (Repeated Acquisition) | Decreased rate of within-session error reduction. oup.com |
Research on Axonopathy and Neurofilamentous Pathology Induced by IDPN
This compound (IDPN) is a neurotoxic agent extensively utilized in research to model neurofilamentous axonopathy, a condition characterized by the abnormal accumulation of neurofilaments within axons. Experimental intoxication with IDPN leads to a distinct pathology primarily by impairing the slow axonal transport of neurofilament proteins. nih.govjohnshopkins.edu This disruption is selective and has profound consequences on axonal morphology and function. nih.govoup.com
The core pathogenetic mechanism of IDPN-induced neurotoxicity is the interruption of the slow component of axonal transport, which is responsible for moving cytoskeletal elements like neurofilaments down the axon. nih.govoup.com This impairment causes neurofilaments to accumulate in the proximal axon, the segment closest to the cell body. oup.com The consequence of this accumulation is the formation of massive, neurofilament-filled swellings in the proximal axon. nih.govoup.com Concurrently, the distal axon, deprived of its structural proteins, undergoes atrophy, losing volume and structural integrity. nih.govoup.com
The susceptibility of different neurons to IDPN toxicity is directly related to their neurofilament content. johnshopkins.edu Neurons with large-caliber axons, which are rich in neurofilaments, are the most severely affected. johnshopkins.edu In contrast, neurons with a low content of neurofilaments show little to no change in slow transport. johnshopkins.edu For instance, studies have shown that in motor neurons, the transport of neurofilament proteins is severely reduced, while the transport of other components like tubulin and actin is only mildly affected. johnshopkins.edu This selective action makes IDPN a precise tool for studying the specific roles of neurofilament transport in maintaining axonal structure.
Research has also explored the biochemical changes associated with this pathology. IDPN intoxication has been shown to cause a marked increase in the phosphorylation of neurofilament subunits. nih.gov This increased phosphorylation correlates with the slower transport rates of these proteins, suggesting a link between the phosphorylation state of neurofilaments and their mobility within the axon. nih.gov Furthermore, IDPN exposure can induce neurofilament accumulations not just in the proximal axon but also within the perikarya (cell bodies) of certain neurons, such as those in the vestibular ganglion. nih.gov This is in contrast to dorsal root ganglia neurons, where the pathology is confined to the proximal axon, suggesting that the expression of IDPN-induced pathology may be influenced by factors like myelination. nih.gov
The morphological changes induced by IDPN, specifically the giant axonal swellings, also have secondary effects, such as paranodal demyelination. nih.gov These swellings can displace the myelin sheath, leading to a reduction in nerve conduction velocity. nih.gov However, significant conduction block is not a prominent feature, which is attributed to the displaced myelin loops maintaining contact with the axolemma, thus allowing saltatory conduction to continue. nih.gov
| Pathological Feature | Key Research Finding | Affected Neuronal Component | Primary Mechanism |
|---|---|---|---|
| Neurofilament Accumulation | Massive swellings filled with neurofilaments. nih.govoup.com | Proximal Axon, Perikarya (Vestibular Ganglion) nih.gov | Impairment of slow axonal transport of neurofilaments. nih.govjohnshopkins.edu |
| Axonal Atrophy | Volume loss in the distal axon. nih.govoup.com | Distal Axon | Secondary to impaired slow transport and lack of structural protein supply. nih.gov |
| Selective Vulnerability | Neurofilament-rich, large-caliber axons are most affected. johnshopkins.edu | Motor Neurons, Sciatic Nerves | Neuron's pre-intoxication neurofilament content. johnshopkins.edu |
| Biochemical Alterations | Increased phosphorylation of neurofilament subunits. nih.gov | Neurofilament Proteins | Correlates with slower net rates of axonal transport. nih.gov |
| Secondary Demyelination | Paranodal demyelination due to axonal swelling. nih.gov | Myelin Sheath | Physical displacement of myelin by enlarged axon. nih.gov |
Research on Hair Cell Regeneration and Vestibular System Repair in IDPN Models
This compound is a well-established vestibulotoxic compound, making it a valuable tool for creating in vivo models of vestibular dysfunction and for studying the subsequent processes of hair cell damage and repair. nih.govresearchgate.netnih.gov Exposure to IDPN induces degeneration and loss of sensory hair cells within the vestibular epithelia of the inner ear. nih.govnih.gov This toxicity allows researchers to investigate the cellular and molecular events that precede and follow hair cell loss, providing insights into potential therapeutic strategies for vestibular disorders. researchgate.net
The damage induced by IDPN in the vestibular system is progressive. researchgate.net Studies have shown that chronic exposure leads to a sequence of events beginning with the dismantlement of the calyceal junction and synaptic uncoupling between the hair cells and their afferent neurons. researchgate.net These early changes can be reversible if the toxic exposure is discontinued (B1498344). researchgate.netresearchgate.net However, continued exposure leads to the eventual extrusion and death of the hair cells, resulting in a more permanent lesion and loss of vestibular function. researchgate.netresearchgate.net This progressive and partially reversible nature of IDPN-induced damage provides a unique model to study the transition from reversible synaptic changes to irreversible cell loss. researchgate.net
The IDPN model has been instrumental in exploring the potential for hair cell regeneration in the mammalian inner ear, which has a very limited capacity for self-repair compared to non-mammalian vertebrates. nih.govmdpi.com By creating a controlled injury, researchers can study the response of the surrounding supporting cells, which are considered potential progenitors for hair cell regeneration. nih.gov While spontaneous regeneration in mammals is scarce, these models are crucial for testing therapeutic interventions, such as gene and molecular therapies aimed at stimulating supporting cells to proliferate and differentiate into new hair cells. frontiersin.orgusc.edu
| Effect/Application | Description | Key Cellular Events | Research Significance |
|---|---|---|---|
| Vestibular Hair Cell Toxicity | IDPN causes progressive degeneration and loss of sensory hair cells in the vestibular epithelia. nih.govresearchgate.net | Hair cell extrusion, apoptosis, necrosis. researchgate.net | Creates a reliable in vivo model of vestibular dysfunction. nih.gov |
| Synaptic and Neuronal Damage | Induces dismantlement of calyceal junctions, synaptic uncoupling, and loss of neurofilaments in afferent terminals. nih.govresearchgate.net | Synaptic uncoupling precedes hair cell loss and can be reversible. researchgate.net Distal neurofilament loss in nerve endings. nih.gov | Allows study of early, potentially reversible stages of ototoxicity before cell death. researchgate.net |
| Modeling Vestibular Repair | The controlled damage allows for the study of the inner ear's response to injury. | Limited spontaneous self-renewal in the mammalian vestibular system. nih.gov | Provides a platform to test therapies aimed at promoting hair cell regeneration from endogenous progenitor cells. researchgate.netfrontiersin.org |
| Functional Deficits | IDPN exposure leads to a progressive loss of vestibulo-ocular and vestibulo-spinal reflexes. researchgate.netresearchgate.net | Worsening vestibular function with increasing exposure. researchgate.net | Enables correlation of structural damage (hair cell loss, synaptopathy) with functional outcomes. researchgate.net |
Broader Organ-Specific Toxicity Studies of IDPN (e.g., Hepatotoxicity, Olfactory, Visual System Effects)
Beyond its well-documented neurotoxicity in the central and peripheral nervous systems, this compound exhibits toxicity in other specific organs. Research has characterized its detrimental effects on the liver, the olfactory system, and the visual system, highlighting the compound's capacity to induce damage outside of its primary neurological targets.
Hepatotoxicity (Liver Toxicity) Studies have indicated that IDPN can induce liver toxicity. researchgate.net Research in rodent models has identified IDPN-induced hepatotoxicity as a significant effect, prompting investigations into the underlying mechanisms. These studies contribute to a broader understanding of the systemic toxicity profile of IDPN and other nitrile compounds.
Olfactory System Effects IDPN has been shown to cause significant damage to the olfactory system. Dose-response and time-course analyses in rats revealed that IDPN induces severe and site-specific degeneration of the olfactory mucosa, particularly in the dorsal-medial nasal cavity. epa.gov This damage to the olfactory epithelium, which contains the sensory neurons responsible for smell, was observed to be long-lasting, with incomplete regeneration even weeks after exposure. epa.gov Interestingly, the characteristic neurofilament-filled axonal swellings seen in other parts of the nervous system were not present in the olfactory system pathology. epa.gov Instead, the damage to the olfactory mucosa was associated with an increase in glial fibrillary acidic protein (GFAP) in the olfactory bulb, a marker that indicates neuronal loss and reactive gliosis in the central nervous system. epa.gov
Visual System Effects The visual system is another area where IDPN exerts a selective toxic effect. Studies have demonstrated that IDPN intoxication causes a marked and selective impairment in the axonal transport of neurofilaments within the optic nerve. nih.gov In this system, which has an intermediate neurofilament content, IDPN intoxication results in a significant reduction in the transport of neurofilaments without affecting the transport of other cytoskeletal components like tubulin or microtubule-associated proteins. nih.gov This finding supports the hypothesis that the effect of IDPN on other transported elements is secondary to the primary stagnation of neurofilaments. The IDPN model in the visual system provides clear evidence that neurofilament transport can be selectively impaired, offering a valuable tool for dissecting the intricate mechanisms of slow axonal transport. nih.gov
| Organ System | Primary Toxic Effect | Key Pathological Findings | Noted Mechanism/Characteristic |
|---|---|---|---|
| Liver (Hepatotoxicity) | Induces liver toxicity. researchgate.net | Histopathological changes indicative of liver damage. | Part of the systemic toxicity profile of IDPN. researchgate.net |
| Olfactory System | Degeneration of the olfactory epithelium. epa.gov | Severe, site-specific mucosal degeneration; increased GFAP in the olfactory bulb. epa.gov | Does not produce neurofilament-filled axonal swellings in this system. epa.gov |
| Visual System | Impairment of neurofilament transport. nih.gov | Marked (around 50%) and selective reduction in neurofilament transport. nih.gov | Transport of tubulin and other microtubule-associated proteins is not impaired. nih.gov |
Pharmacological and Therapeutic Interventions Targeting Idpn Induced Pathologies
Development and Evaluation of Neuroprotective and Otocritical Agents
The development of agents to counteract the pathologies induced by IDPN is a critical area of research. Studies have focused on compounds that can either prevent the initial neuronal and sensory cell damage or rescue cells that have been affected by the toxin.
Early research identified potential neuroprotective effects of hydrocortisone (B1673445) in rats exposed to IDPN. This suggests that anti-inflammatory and steroidal mechanisms may play a role in mitigating the neurotoxicity of the compound. Another agent, 2-Deoxy-d-glucose, has shown protective effects against the neurobehavioral toxicity induced by β,β′-Iminodipropionitrile in mice, hinting at the involvement of metabolic pathways in the toxic cascade. semanticscholar.org
In the context of ototoxicity, research has revealed that the functional deficits induced by IDPN may be reversible in their early stages. rug.nl Chronic exposure to IDPN in mice has been shown to cause a progressive loss of hearing, which is preceded by a reversible functional loss. rug.nl This early stage is characterized by synaptic uncoupling between inner hair cells and primary auditory neurons, which occurs before overt hair cell death. rug.nl This finding is significant as it suggests a therapeutic window during which otoprotective agents could intervene to prevent permanent damage. The initial hearing loss is consistent with cochlear synaptopathy, which can recover if the exposure to IDPN is discontinued (B1498344) before morphological damage occurs. rug.nl This highlights the potential for therapies that target synaptic preservation and restoration in the inner ear.
While specific otoprotective agents against IDPN are not extensively documented, the broader field of otoprotection research offers potential candidates. For instance, corticosteroids like dexamethasone (B1670325) and various antioxidants have been investigated for their ability to prevent apoptosis and the production of reactive oxygen species in the inner ear, which are common mechanisms of ototoxic damage. frontiersin.org
Table 1: Investigated Neuroprotective Agents Against IDPN-Induced Toxicity
| Agent | Model Organism | Observed Protective Effect |
|---|---|---|
| Hydrocortisone | Rat | Mitigation of neurotoxicity |
Modulation of IDPN Metabolic Pathways as a Therapeutic Strategy
Understanding the metabolic fate of IDPN is crucial for developing therapeutic strategies that can either enhance its detoxification or inhibit its potential activation. Research indicates that the parent compound, IDPN, is likely the primary toxic agent, and its metabolism is a key factor in its detoxification.
Studies in rats have shown that IDPN is metabolized to several non-toxic compounds, including beta-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and beta-alanine (B559535). nih.gov The formation of these metabolites represents a detoxification pathway. nih.gov This is further supported by findings that impairing liver function through pretreatment with the hepatotoxicant carbon tetrachloride leads to a significant increase in the neurotoxicity of IDPN. nih.gov This enhancement of toxicity when hepatic metabolism is compromised strongly suggests that the liver plays a crucial role in detoxifying IDPN. nih.gov
Therefore, a plausible therapeutic strategy would be to enhance the activity of the metabolic pathways responsible for converting IDPN into its non-toxic metabolites. While the specific enzymes involved in the hydrolysis of the nitrile groups of IDPN have not been fully elucidated, targeting these enzymatic processes could accelerate the clearance of the toxic compound.
Conversely, it is also important to consider the possibility of metabolic activation, where a metabolite is more toxic than the parent compound. However, in the case of IDPN, the evidence points towards detoxification as the primary outcome of its metabolism. nih.gov Investigations using deuterium-substituted analogs of IDPN have provided further insights. For example, the reduced potency of 2-d-IDPN compared to IDPN suggests that metabolic activation might occur near the 2-position of the molecule, although the primary metabolic route appears to be detoxification. nih.gov
Table 2: Metabolic Products of 3,3'-Iminodipropionitrile (B89418)
| Metabolite | Apparent Toxicity | Implication |
|---|---|---|
| beta-aminopropionitrile (BAPN) | Non-toxic | Product of detoxification |
| cyanoacetic acid (CAA) | Non-toxic | Product of detoxification |
Prospects for Regenerative Therapies in IDPN-Damaged Tissues
The damage to vestibular and auditory hair cells caused by IDPN is often irreversible, leading to persistent balance and hearing disorders. researchgate.net This has led researchers to explore the potential of regenerative medicine to replace the lost sensory cells and restore function. While research on regenerative therapies specifically for IDPN-induced damage is nascent, significant progress in the broader field of inner ear regeneration offers hope.
One of the most promising avenues is stem cell therapy. Studies have investigated the potential of various types of stem cells to differentiate into hair cells and vestibular ganglion cells. researchgate.net Induced pluripotent stem cells (iPSCs) have been shown to differentiate into otic progenitor cells, which can then develop into vestibular hair cell-like cells. researchgate.net Similarly, human neural stem cells derived from iPSCs have been shown to differentiate into cells resembling vestibular ganglion cells. researchgate.net Mesenchymal stem cells (MSCs) are also being explored for their potential to regenerate inner ear structures. nih.gov The application of these stem cell-based therapies could potentially replace the cells lost due to IDPN toxicity. viezec.com
Another key area of research is gene therapy, focusing on the manipulation of key transcription factors involved in hair cell development. The transcription factor Atoh1 has been identified as critical for hair cell differentiation. nih.gov Studies in mice have shown that adenoviral-mediated overexpression of Atoh1 can induce the transdifferentiation of supporting cells into new hair cells, leading to a recovery of vestibular function. stanford.edu This approach could theoretically be applied to regenerate hair cells lost after IDPN exposure.
The development of inner ear organoids from stem cells also provides a valuable platform for studying degenerative and regenerative processes in a three-dimensional environment that mimics the inner ear. nih.gov These organoids can be used to screen for drugs that promote regeneration and to better understand the mechanisms of IDPN-induced damage.
While significant challenges remain, including the efficient delivery of therapeutic agents to the inner ear and ensuring the proper integration and function of newly generated cells, the ongoing advancements in regenerative medicine hold considerable promise for treating the long-term consequences of IDPN-induced pathologies. nih.govfrontiersin.org
Advanced Analytical Methodologies for 3,3 Iminodipropionitrile Research
Chromatographic and Spectroscopic Techniques for IDPN and Metabolite Quantification
The precise quantification of IDPN and its metabolites in biological samples is fundamental to understanding its pharmacokinetics and toxicodynamics. Chromatographic and spectroscopic techniques are central to this endeavor, offering high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a key technique used for the separation and analysis of various compounds. In IDPN research, it has been utilized to analyze metabolites such as β-alanine from urine samples after isolation by ion-exchange chromatography nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. This technique has been employed to measure IDPN metabolites, including cyanoacetic acid, in the urine of rats treated with IDPN and its deuterium-substituted analogs nih.gov. The use of deuterium-labeled IDPN in these studies helps to trace the metabolic pathways and understand the mechanisms of detoxification and activation nih.gov.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UPLC-3Q MS) is a highly sensitive method used for targeted metabolite detection. In studies of IDPN-induced tic disorders in rats, UPLC-3Q MS has been used to measure neurotransmitter levels, such as glutamate (B1630785) and γ-aminobutyric acid (GABA), in the thalamus nih.gov.
Table 1: Chromatographic and Spectroscopic Techniques in IDPN Research
| Technique | Analyte(s) | Sample Matrix | Key Findings |
| HPLC | β-alanine | Urine | Used to quantify a key metabolite of IDPN, helping to elucidate its detoxification pathway nih.gov. |
| GC-MS | Cyanoacetic acid | Urine | Measured excretion of this metabolite, providing insights into metabolic pathways affected by isotopic substitution in IDPN nih.gov. |
| UPLC-3Q MS | Neurotransmitters (Glutamate, GABA) | Brain Tissue (Thalamus) | Quantified changes in neurotransmitter levels associated with IDPN-induced tic disorders nih.gov. |
Molecular Biological Approaches for Gene and Protein Expression Analysis in IDPN Studies
Understanding the molecular mechanisms of IDPN toxicity requires detailed analysis of changes in gene and protein expression. Several molecular biological techniques are routinely used for this purpose.
Real-time polymerase chain reaction (qRT-PCR) is a widely used method to quantify mRNA levels of specific genes. In studies of IDPN-induced ototoxicity, qRT-PCR has been used to replicate and validate the downregulation of specific synaptic genes (e.g., Etv5, Camk1g, Slc17a6) that were initially identified by RNA-sequencing ub.edu. Similarly, it has been used to evaluate the mRNA expression levels of genes related to neurotransmitter function, such as glutamate decarboxylase (GAD65/67) and the GABA transporter (GAT-1), in the thalamus of IDPN-treated rats nih.gov.
Western blotting is a standard technique for detecting and quantifying specific proteins in a sample. It has been used to measure the protein expression levels of GAD65/67 and GAT-1 in the thalamus of rats with IDPN-induced tic disorders, complementing the mRNA expression data obtained by qRT-PCR nih.gov.
Table 2: Molecular Biological Techniques for Gene and Protein Expression Analysis
| Technique | Target | Application in IDPN Research |
| Real-Time PCR (qRT-PCR) | mRNA | Validating changes in gene expression identified by RNA-seq, such as the downregulation of synaptic genes in the vestibular ganglion ub.edu. Measuring mRNA levels of specific genes like GAD65, GAD67, and GAT-1 nih.gov. |
| Western Blotting | Protein | Quantifying protein levels of glutamate decarboxylase (GAD65/67) and GABA transporter protein (GAT-1) to assess changes in neurotransmitter systems nih.gov. |
| RNA-Scope | mRNA | Spatially validating the location of specific gene transcripts within the vestibular ganglia ub.edu. |
High-Throughput Omics Technologies (e.g., Transcriptomics, Metabolomics) in IDPN Research
High-throughput "omics" technologies allow for the simultaneous analysis of thousands of molecules, providing a global view of the biological changes induced by IDPN nih.govresearchgate.netnih.gov.
Transcriptomics , primarily through RNA-sequencing (RNA-seq), has been instrumental in characterizing the gene expression profiles in tissues affected by IDPN. For example, RNA-seq analysis of the utricle in an IDPN-induced vestibular damage model identified 1,165 upregulated and 1,043 downregulated genes, pointing to the potential involvement of the NF-κB and TNF pathways frontiersin.org. Another study used RNA-seq to reveal a robust downregulation of genes related to synaptic function in the vestibular ganglia of both rats and mice following subchronic IDPN exposure ub.edubiorxiv.org. These studies provide comprehensive datasets for understanding the molecular cascades leading to IDPN-induced pathology.
Metabolomics offers a snapshot of the metabolic state of a biological system. Widely targeted metabolomics, which combines the advantages of targeted and non-targeted approaches, has been applied to study IDPN's effects nih.gov. In a study on IDPN-induced tic disorders, this technology was used to analyze metabolites in the thalamus of rats. The analysis revealed 34 abnormally regulated substances, with 9 being upregulated and 25 downregulated, highlighting significant metabolic disturbances, including in the steroid hormone biosynthesis pathway nih.gov.
Table 3: Application of Omics Technologies in IDPN Research
| Omics Technology | Approach | Key Findings |
| Transcriptomics | RNA-sequencing (RNA-seq) | Identification of thousands of differentially expressed genes in the utricle and vestibular ganglia following IDPN exposure ub.edufrontiersin.org. Downregulation of synaptic function-related genes ub.edu. Implication of NF-κB and TNF signaling pathways in utricular damage frontiersin.org. |
| Metabolomics | Widely Targeted Metabolomics (UPLC-MS/MS) | Identification of 34 altered metabolites in the thalamus of IDPN-treated rats nih.gov. Revealed disruptions in neurotransmitter levels (glutamate, GABA) and steroid hormone biosynthesis nih.gov. |
Advanced Imaging Techniques for Structural and Functional Assessment of IDPN-Induced Damage
Visualizing the pathological changes caused by IDPN at the cellular and tissue level is crucial for understanding its mechanism of action.
Microscopy is a foundational tool in this area. Electron microscopy and confocal microscopy have been used to observe the hallmark pathology of IDPN, which includes the accumulation of neurofilaments within neurons nih.gov. These techniques have revealed that IDPN induces neurofilament-filled swellings in the proximal axons of neurons in the dorsal root ganglia and motor neurons nih.gov. Interestingly, in vestibular ganglion neurons, IDPN causes these neurofilament accumulations within the perikarya (cell bodies) rather than just the axons nih.gov.
While specific applications of advanced functional imaging like multiparametric Magnetic Resonance Imaging (MRI) in IDPN research are not extensively documented in the provided context, such techniques are widely used in other models of tissue injury. Multiparametric MRI, which can include T2 and T2* mapping and angiography, allows for the non-invasive assessment of edema, inflammation, tissue perfusion, and hemorrhage in damaged tissues nih.gov. The application of these advanced imaging modalities could provide valuable longitudinal data on the progression and potential recovery from IDPN-induced neural damage.
Table 4: Imaging Techniques for Assessing IDPN-Induced Damage
| Imaging Technique | Type of Assessment | Key Observations in IDPN or Related Models |
| Electron Microscopy | Structural (Ultrastructure) | Visualization of neurofilament accumulation within the perikarya of vestibular ganglion neurons and in proximal axons of other neurons nih.gov. |
| Confocal Microscopy | Structural (Cellular) | Immunocytochemical identification of neurofilament accumulations within specific neuronal populations nih.gov. |
| Magnetic Resonance Imaging (MRI) | Structural & Functional | (Potential Application) Non-invasive assessment of edema, inflammation, and perfusion changes in neural tissue, as demonstrated in other models of deep tissue injury nih.gov. |
Environmental and Occupational Health Research on 3,3 Iminodipropionitrile
Assessment of Occupational Exposure Risks and Mechanisms
3,3'-Iminodipropionitrile (B89418) (IDPN) is a synthetic nitrile recognized for its neurotoxic properties, which presents potential risks in occupational settings where exposure may occur. While specific occupational exposure limits for IDPN have not been established by major regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH), research into its toxicological profile provides insight into the mechanisms of its effects and potential occupational hazards. nih.govchemicalbook.com
Exposure to IDPN can lead to a condition known as lathyrism, which is characterized by paralysis of the extremities. noaa.gov The primary mechanism of IDPN's neurotoxicity involves the disruption of slow axonal transport, leading to an accumulation of neurofilaments and the formation of proximal axonal swellings in the spinal cord and brain stem. chemicalbook.com This disruption is selective, with less evidence of significant effects on fast axonal transport. chemicalbook.com Behaviorally, exposure in animal models induces a distinctive syndrome that includes hyperactivity, circling, head-rolling, and a "waltzing syndrome." chemicalbook.com
The metabolism of IDPN is a key factor in its toxicity. In vivo studies have shown that IDPN is metabolized to several compounds, including beta-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and beta-alanine (B559535). nih.gov These metabolites are not considered neurotoxic and are likely products of detoxification pathways. nih.gov The hydrolysis of the nitrile groups is a central part of this detoxification process. nih.gov Interestingly, studies on the hepatotoxicity of IDPN suggest that the parent compound itself, rather than a liver metabolite, is responsible for its neurotoxic effects. oup.com Research involving pretreatment with the hepatotoxicant carbon tetrachloride showed an increase in IDPN's toxicity, suggesting that the liver's metabolic processes are involved in detoxifying the compound. oup.com
Further research into the mechanism of action indicates that N-hydroxylation of IDPN may enhance its neurotoxic potency, suggesting the involvement of a flavin monooxygenase-mediated N-oxygenation pathway in its toxic activation. nih.gov The symptoms of exposure in humans can include irritation to the eyes, skin, and respiratory tract. coleparmer.com Chronic exposure may lead to central nervous system damage. coleparmer.com
Interactive Data Table: Summary of Toxicological Mechanisms of this compound
| Toxicological Aspect | Mechanism/Effect | Key Findings |
|---|---|---|
| Neurotoxicity | Disruption of slow axonal transport | Causes accumulation of neurofilaments and proximal axonal swellings. chemicalbook.com |
| Metabolism | Hydrolysis to non-toxic metabolites | Metabolized to beta-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and beta-alanine. nih.gov |
| Activation Pathway | N-oxygenation | N-hydroxylation enhances neurotoxic potency. nih.gov |
| Behavioral Effects (in animal models) | Excitatory syndrome | Includes hyperactivity, circling, and head-rolling. chemicalbook.com |
Studies on Combined Exposure Effects: IDPN and Environmental Factors (e.g., Noise)
The potential for synergistic toxic effects between chemical agents and physical factors like noise is a significant concern in occupational health. While direct studies on the combined effects of IDPN and noise are limited, the known ototoxicity of IDPN and research on similar nitriles provide a basis for assessing this risk. IDPN is recognized as an ototoxicant, capable of causing damage to the auditory system. nih.govwikipedia.org Exposure to IDPN has been shown to cause hearing loss across a broad range of frequencies and can lead to the death of cochlear hair cells. nih.govwikipedia.orgresearchgate.net
Research on other nitriles, such as acrylonitrile (B1666552), has demonstrated a potentiation of noise-induced hearing loss (NIHL). nih.govoup.com In these studies, combined exposure to acrylonitrile and noise resulted in permanent hearing impairment and significant loss of outer hair cells, even at noise levels that would not typically cause permanent damage on their own. oup.comnih.gov This suggests a synergistic interaction where the chemical exposure increases the vulnerability of the inner ear to noise-induced damage. The proposed mechanism for this interaction involves the chemical agent impairing the antioxidant defense mechanisms of the inner ear, thereby increasing the damage caused by oxidative stress from noise exposure. nih.gov
Given that IDPN is a known ototoxicant that can induce progressive hearing loss from high to low frequencies with chronic exposure, it is plausible that it could act synergistically with noise to exacerbate hearing damage. nih.govresearchgate.net The effects of ototoxic substances are often aggravated by noise, a combination that has been identified as an emerging risk in occupational health. nih.govdol.gov The damage from IDPN exposure includes the progressive loss of outer hair cells and the uncoupling of synapses between inner hair cells and primary auditory neurons. nih.gov These pathologies could be intensified by the mechanical and metabolic stress induced by noise exposure. dol.gov
Interactive Data Table: Evidence for Combined Exposure Effects of Nitriles and Noise
| Agent(s) | Observed Effect | Supporting Evidence |
|---|---|---|
| This compound (IDPN) | Ototoxicity, hearing loss, cochlear hair cell death. nih.govwikipedia.org | Causes progressive high to low frequency hearing loss. researchgate.net |
| Acrylonitrile + Noise | Potentiation of noise-induced hearing loss. nih.govoup.com | Combined exposure causes permanent hearing impairment at lower noise levels. nih.gov |
| General Ototoxicants + Noise | Synergistic or additive effects on hearing loss. | Recognized as an emerging occupational risk. nih.govdol.gov |
Environmental Fate and Degradation Studies of IDPN
The environmental fate of this compound is determined by its physical and chemical properties and its susceptibility to various degradation processes. IDPN is a water-soluble liquid, which influences its mobility in the environment. noaa.govchemicalbook.com
One of the primary degradation pathways for nitriles in the environment is hydrolysis. noaa.govchemicalbook.com For IDPN, it is known to be moisture-sensitive, and its solutions in water are unstable above a pH of 4. noaa.govchemdad.com This suggests that hydrolysis is a significant abiotic degradation process, particularly in neutral or alkaline aqueous environments. The hydrolysis of nitriles can lead to the formation of amides and subsequently carboxylic acids and ammonia (B1221849). noaa.govchemicalbook.com In the case of IDPN, slow hydrolysis can lead to a buildup of pressure in sealed containers. noaa.govchemdad.com
Biodegradation is another critical process in the environmental degradation of nitriles. Soil microorganisms possess enzymatic pathways capable of breaking down these compounds. researchgate.netfrontiersin.org There are two main enzymatic pathways for nitrile degradation: the nitrilase pathway, which directly converts nitriles to carboxylic acids and ammonia, and the nitrile hydratase-amidase pathway, which involves a two-step conversion through an amide intermediate. researchgate.netfrontiersin.org While specific studies on the biodegradation of IDPN in soil are not extensively documented, the general principles of nitrile degradation by microorganisms such as Pseudomonas and Rhodococcus species suggest that IDPN is likely susceptible to microbial breakdown. researchgate.netnih.gov Aliphatic nitriles, like IDPN, can be utilized by some bacteria as sole sources of carbon and nitrogen. nih.gov
Interactive Data Table: Environmental Fate and Degradation of this compound
| Degradation Process | Description | Relevance to IDPN |
|---|---|---|
| Hydrolysis | Chemical breakdown in the presence of water. | IDPN is unstable in water above pH 4, indicating hydrolysis is a likely degradation pathway. noaa.govchemdad.com |
| Biodegradation | Breakdown by microorganisms. | Nitriles are generally biodegradable by soil bacteria via nitrilase or nitrile hydratase/amidase pathways. researchgate.netfrontiersin.org Specific studies on IDPN are limited. |
| Photodegradation | Breakdown by light. | Specific data on the photodegradation of IDPN is not widely available. |
Future Directions and Emerging Research Avenues for 3,3 Iminodipropionitrile
Elucidation of Remaining Mechanistic Gaps in IDPN Toxicity
While it is established that IDPN disrupts the slow axonal transport of neurofilaments, leading to their accumulation in the proximal axon, the exact molecular events remain partially understood. nih.gov A primary hypothesis suggests that IDPN undergoes metabolic activation, possibly through oxidative amine metabolism, to form a reactive intermediate like 3-(2-cyanoethylamino)acrylonitrile (dehydro-IDPN). This metabolite is theorized to interact with neurofilament proteins, but the precise nature of this interaction is a significant gap in current knowledge.
Future research must focus on several key areas:
Identification of the definitive toxic metabolite: While dehydro-IDPN is a candidate, its role has not been conclusively proven in vivo. The specific enzymatic pathways, such as flavin monooxygenase-mediated N-oxygenation, need to be fully characterized. nih.gov
Mapping the metabolite-protein interaction: The exact binding sites of the IDPN metabolite on neurofilament subunits (NF-L, NF-M, and NF-H) are unknown. It is hypothesized that modification of lysine (B10760008) residues in the "tail" domains of these proteins could disrupt the electrostatic interactions necessary for proper transport, but this requires direct experimental validation. nih.gov
Understanding selective vulnerability: IDPN toxicity disproportionately affects certain neurons, such as large-caliber motor neurons and vestibular ganglion neurons. nih.govnih.gov The molecular basis for this selectivity is unclear. It may relate to differences in neurofilament content, metabolic enzyme expression, or the presence of specific cellular defense mechanisms in different neuronal populations.
Role of non-neuronal cells: The contribution of glial cells (astrocytes, microglia, and oligodendrocytes) to the pathogenesis of IDPN toxicity is largely unexplored. Investigating neuroinflammatory responses and glial support or dysfunction in response to IDPN exposure is a critical future avenue.
Mechanism of ototoxicity: IDPN is known to cause degeneration of vestibular sensory hair cells, leading to balance deficits. mdpi.com The molecular pathways leading to this specific cell death, and whether they are related to the cytoskeletal disruption seen in neurons, need to be elucidated.
Table 1: Key Unresolved Questions in IDPN's Mechanism of Action
| Research Area | Specific Mechanistic Gap | Potential Research Approach |
|---|---|---|
| Metabolic Activation | What is the definitive toxic metabolite and which enzymes are responsible for its formation? | Metabolomic analysis of treated animals; inhibitor studies of specific enzyme families (e.g., cytochrome P450, FMO). |
| Protein Interaction | Where and how does the metabolite bind to neurofilament proteins to inhibit transport? | Mass spectrometry to identify post-translational modifications on neurofilament subunits; structural biology studies. |
| Selective Vulnerability | Why are motor and vestibular neurons more susceptible to IDPN-induced damage? | Comparative transcriptomics and proteomics of vulnerable vs. resistant neuron types following IDPN exposure. |
| Vestibular Toxicity | What are the specific pathways leading to hair cell death in the inner ear? | In vitro studies on vestibular hair cell cultures; analysis of apoptotic and stress signaling pathways (e.g., Notch, Wnt). nih.gov |
Development of Predictive Toxicology Models for IDPN and Related Nitriles
The ability to predict the neurotoxic potential of nitriles and related compounds without extensive animal testing is a significant goal for regulatory toxicology. Currently, no specific, validated in silico models exist for predicting the unique axonopathy caused by IDPN. However, the development of such models represents a promising future direction.
Structure-activity relationship (SAR) studies have shown that while aliphatic nitriles share some toxicological properties, unique differences exist even within homologous series, making simple predictions challenging. mdpi.com Future work should focus on developing more sophisticated Quantitative Structure-Activity Relationship (QSAR) models.
Key steps toward developing these models include:
Curating a high-quality dataset: This would involve compiling existing toxicity data for a diverse range of aliphatic nitriles, including IDPN, and standardizing the endpoints (e.g., neurofilament aggregation, behavioral changes).
Calculating molecular descriptors: A wide array of descriptors, including physicochemical properties (e.g., hydrophobicity), electronic properties, and topological indices, would be calculated for each compound.
Applying machine learning algorithms: Modern machine learning methods, such as Random Forests, Support Vector Machines, and Neural Networks, can be trained on the curated dataset to build predictive models that identify the key structural features associated with neurotoxicity. researchgate.net
Model validation: Rigorous internal and external validation is crucial to ensure the model's robustness and predictive power for new, untested chemicals.
These in silico approaches could be integrated into a larger framework to prioritize chemicals for further testing, reducing reliance on animal models and accelerating hazard assessment. mdpi.com
Table 2: Framework for Developing Predictive Models for Nitrile Neurotoxicity
| Modeling Stage | Description | Key Tools and Methods |
|---|---|---|
| Data Collection & Curation | Gather and standardize toxicity data for a range of aliphatic nitriles from literature and databases. | Public toxicology databases (e.g., PubChem, ToxNet), literature review. |
| Descriptor Generation | Calculate a comprehensive set of molecular descriptors representing the structural and physicochemical properties of the nitriles. | Software like PaDEL-Descriptor, Dragon, RDKit. |
| Model Building | Use machine learning algorithms to establish a mathematical relationship between the descriptors and the observed neurotoxicity. | Scikit-learn (Python), R packages (e.g., caret), commercial software. |
| Validation & Application | Assess the model's accuracy, robustness, and predictive ability using internal (cross-validation) and external test sets. | Statistical metrics (R², Q², RMSE), applicability domain analysis. |
Exploration of Novel Therapeutic Targets and Strategies
Currently, there are no specific treatments for IDPN-induced neurotoxicity. Research into therapeutic strategies is a critical emerging avenue, with several potential targets identified from mechanistic studies.
Antioxidant and Anti-inflammatory Intervention: IDPN exposure leads to the depletion of endogenous antioxidants like glutathione (B108866) (GSH) in the brain. mdpi.com Therapeutic strategies aimed at replenishing GSH or providing exogenous antioxidants could be beneficial. Furthermore, the administration of the anti-inflammatory agent hydrocortisone (B1673445) has been shown to protect against IDPN-induced behavioral deficits and vestibular hair cell loss, suggesting that targeting neuroinflammation is a viable strategy. mdpi.com
Modulation of Metal Homeostasis: Evidence suggests that IDPN may chelate copper, and that supplementing the diet with high levels of copper can ameliorate the neurotoxic effects. nih.gov This points to the disruption of metal-dependent enzyme function as a potential mechanism and suggests that therapies aimed at restoring metal homeostasis could be protective.
Enhancement of Detoxification Pathways: IDPN is metabolized into several non-toxic compounds, including cyanoacetic acid and beta-alanine (B559535), via pathways that represent detoxification. neurosciencenews.com Research aimed at identifying the enzymes responsible for these detoxification reactions could lead to strategies to upregulate their activity, thereby reducing the bioavailability of the parent compound or its toxic metabolite.
Table 3: Potential Therapeutic Strategies for IDPN Toxicity
| Therapeutic Target/Strategy | Rationale | Supporting Evidence |
|---|---|---|
| Oxidative Stress & Inflammation | IDPN depletes brain glutathione and causes cellular damage that can be mitigated by anti-inflammatory agents. | Hydrocortisone treatment compensated for GSH depletion and reduced vestibular hair cell degeneration in rats. mdpi.com |
| Copper Homeostasis | IDPN may act as a copper chelator, disrupting the function of copper-dependent enzymes. | Rats on a high-copper diet were protected from IDPN-induced neurological symptoms. nih.gov |
| Metabolic Detoxification | Enhancing the conversion of IDPN to its non-toxic metabolites could reduce its harmful effects. | The metabolism of IDPN to beta-alanine and cyanoacetic acid is considered a detoxification process. neurosciencenews.com |
Application of Advanced In Vitro and Computational Models in IDPN Research
Historically, research on IDPN has relied heavily on in vivo animal models. While invaluable, these models have limitations in dissecting specific molecular and cellular mechanisms. The application of modern in vitro and in silico technologies is a major future direction that promises to accelerate research and reduce animal use.
Advanced In Vitro Systems:
Primary Neuron Cultures: Using primary neurons in compartmentalized culture systems (e.g., microfluidic chambers) would allow for the direct study of IDPN's effects on axonal transport, independent of systemic metabolism. This could definitively prove whether IDPN or a metabolite acts directly on the axon. nih.gov
Human iPSC-Derived Models: The development of neuronal cultures and brain organoids from human induced pluripotent stem cells (iPSCs) offers a revolutionary platform. mdpi.comnih.gov These models would allow researchers to study IDPN toxicity in human cells, investigate patient-specific sensitivities, and model the complex interactions between different neural cell types (neurons, astrocytes, microglia) in a three-dimensional, more physiologically relevant context.
Computational Modeling:
Molecular Docking and Simulation: To date, there has been a lack of computational modeling applied to IDPN. Molecular docking simulations could be used to predict how IDPN's putative active metabolite binds to neurofilament proteins. Molecular dynamics simulations could then model how this binding alters the protein's structure and dynamics, providing a powerful, atom-level hypothesis for how it disrupts axonal transport. This in silico approach would provide highly specific hypotheses that can be tested experimentally.
Table 4: Comparison of Research Models for Studying IDPN Toxicity
| Model Type | Key Advantages for IDPN Research | Research Questions It Can Address |
|---|---|---|
| Traditional In Vivo (Animal Models) | Captures systemic metabolism, complex behavioral outcomes, and chronic effects. | Characterizing the overall toxicological profile; studying behavioral and vestibular dysfunction. |
| Compartmentalized Neuron Cultures | Allows for the isolation of axons to study local effects, independent of systemic factors. | Does IDPN or its metabolite act directly on the axon to inhibit transport? |
| Human iPSC-Derived Brain Organoids | Provides a human-specific, 3D model with multiple interacting neural cell types. | What is the effect of IDPN on human neural networks? What is the role of glial cells in the toxic response? |
| In Silico Molecular Modeling | Provides atom-level insight into molecular interactions; predictive and hypothesis-generating. | What is the precise binding site of the toxic metabolite on neurofilament proteins? How does this binding disrupt protein function? |
Q & A
Q. What are the primary neurotoxic mechanisms of IDPN in experimental models?
IDPN induces neurotoxicity through proximal axonopathy characterized by neurofilament accumulation in neurons, leading to motor dysfunction and vestibular deficits. In rats, IDPN disrupts spatial learning and auditory processing, with morphological evidence of cochlear hair cell damage and axonal swelling in the central nervous system .
- Methodology : Use histological staining (e.g., silver impregnation, neurofilament immunohistochemistry) and behavioral assays (e.g., rotarod, acoustic startle response) to assess axonal integrity and functional deficits.
Q. What animal models are most suitable for studying IDPN-induced ototoxicity?
Rats (e.g., Sprague-Dawley) and mice (e.g., CBA/CaJ, C57BL/6J) are widely used. IDPN causes dose-dependent cochlear damage in rats (100–400 mg/kg, single dose) and reversible vestibular dysfunction in mice (chronic exposure at 0.5–1.5 mg/kg/day) .
- Methodology : For cochlear toxicity, perform auditory brainstem response (ABR) testing and scanning electron microscopy of the organ of Corti. For vestibular deficits, use righting reflex and swimming tests .
Q. How is IDPN metabolized, and how do its metabolites influence toxicity?
IDPN is metabolized via CYP2E1 into β-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and β-alanine. BAPN inhibits lysyl oxidase, contributing to connective tissue defects, while CAA may exacerbate oxidative stress in neural tissues .
- Methodology : Use deuterium-substituted IDPN analogs and LC-MS to track metabolic pathways. Compare toxicity profiles of IDPN and its metabolites in CYP2E1-knockout models .
Advanced Research Questions
Q. How do experimental design variations (e.g., dosing regimens) affect IDPN-induced neurotoxicity outcomes?
Acute exposure (single high dose) in rats primarily causes cochlear damage and acute motor syndromes (e.g., head-tossing), while chronic exposure in mice leads to progressive vestibular dysfunction without immediate histopathology . Contradictions arise in timing: functional deficits (e.g., ABR threshold shifts) precede hair cell loss by days, suggesting early synaptic or neural dysfunction .
- Methodology : Implement longitudinal studies pairing functional tests (e.g., ABR, rotarod) with staggered histopathological analysis to resolve temporal disparities.
Q. What molecular mechanisms underlie IDPN’s selective toxicity to vestibular vs. cochlear systems?
Transcriptomic studies in mice utricles show IDPN upregulates genes involved in oxidative stress (e.g., Nrf2, Hmox1) and downregulates neurofilament stability markers (e.g., Nefh). Cochlear toxicity may involve CYP2E1-mediated metabolic activation, while vestibular damage correlates with neurofilament disorganization .
Q. How do strain and sex differences impact IDPN toxicity profiles?
C57BL/6J mice exhibit greater susceptibility to vestibular toxicity than CBA/CaJ mice, possibly due to genetic differences in neurofilament regulation. Female rats show delayed onset of motor deficits compared to males, suggesting hormonal modulation .
- Methodology : Conduct comparative studies with controlled sex/strain cohorts and hormone-blocking agents.
Contradictions and Open Questions
- In Vitro vs. In Vivo Cardiotoxicity : IDPN shows insignificant cardiotoxicity in human iPSC-derived cardiomyocytes (POD = 30 μM) but severe neurotoxicity in vivo, highlighting tissue-specific susceptibility .
- Chronic vs. Acute Histopathology : Chronic models show functional deficits without immediate structural damage, challenging traditional toxicity assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
